5-(fluoromethyl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(fluoromethyl)-1,3,4-thiadiazol-2-amine is a fluorinated heterocyclic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of a fluoromethyl group and a thiadiazole ring in its structure imparts distinct reactivity and stability, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(fluoromethyl)-1,3,4-thiadiazol-2-amine typically involves the introduction of a fluoromethyl group into a thiadiazole ring. One common method includes the reaction of a thiadiazole precursor with a fluoromethylating agent under controlled conditions. For instance, the use of fluorinase enzymes has been explored for the selective introduction of fluorine atoms into organic molecules .
Industrial Production Methods
Industrial production of fluorinated compounds often relies on scalable chemical processes that ensure high yield and purity. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency of producing this compound. These methods are designed to minimize by-products and optimize reaction conditions for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(fluoromethyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its dihydro form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiadiazoles, and various substituted thiadiazoles, depending on the specific reagents and conditions used.
Scientific Research Applications
5-(fluoromethyl)-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound is used in studying enzyme interactions and as a probe for biochemical assays.
Industry: It is utilized in the production of agrochemicals, materials science, and as a precursor for various specialty chemicals
Mechanism of Action
The mechanism of action of 5-(fluoromethyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance binding affinity and selectivity towards these targets, leading to desired biological effects. The compound may modulate signaling pathways, enzyme activity, or receptor interactions, depending on its specific application .
Comparison with Similar Compounds
Similar Compounds
5-fluoromethyl-1,3,4-thiadiazole: Lacks the amine group but shares the fluoromethyl-thiadiazole core.
5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine: Contains a trifluoromethyl group instead of a fluoromethyl group.
2-amino-1,3,4-thiadiazole: Lacks the fluoromethyl group but has a similar thiadiazole ring structure
Uniqueness
5-(fluoromethyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of both a fluoromethyl group and an amine group on the thiadiazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(fluoromethyl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4FN3S/c4-1-2-6-7-3(5)8-2/h1H2,(H2,5,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEWTERNBPPUQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NN=C(S1)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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